Measured vs. Predicted Lipophilicity (LogP) Differentiation Relative to the Unsubstituted and Para-Linked Analogs
The predicted LogP of 3-(4,5-dimethylimidazol-1-yl)phenylamine (target) is approximately 1.24, aligning closely with the experimentally comparable value of its para-substituted regioisomer . In contrast, the unsubstituted 3-(1H-imidazol-1-yl)aniline exhibits a measurably lower LogP of 0.952 . The 4,5-dimethyl substitution therefore increases lipophilicity by roughly 0.3 log units, which can meaningfully affect passive membrane permeability, solubility, and protein binding in biological contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈1.24 |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)aniline: Measured LogP 0.952 |
| Quantified Difference | ~0.3 log unit increase in lipophilicity upon 4,5-dimethyl substitution |
| Conditions | Predicted (ALogP) and experimentally derived (HPLC) LogP values from comparable database sources |
Why This Matters
A 0.3 log unit shift in LogP can alter membrane partitioning by a factor of ~2, influencing both ADME properties in biological assays and extraction efficiency in synthetic work-up, making the dimethyl analog preferable for applications requiring enhanced hydrophobicity.
- [1] ChemBase. 3-(1H-imidazol-1-yl)aniline (CAS 112677-67-5). LogP 0.952. View Source
